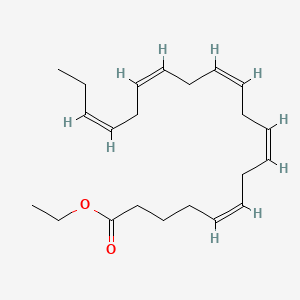

Ethylester der Eicosapentaensäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Prävention von Herz-Kreislauf-Erkrankungen

Ethylester der Eicosapentaensäure, ein hochgereinigter this compound (EPA), hat sich bei der Prävention von Herz-Kreislauf-Erkrankungen als vielversprechend erwiesen. Die REDUCE-IT-Studie zeigte eine Reduktion der ersten kardiovaskulären Ereignisse um 25% und eine Reduktion der gesamten kardiovaskulären Ereignisse um 32% . Dies wird auf seine pleiotropen Wirkungen zurückgeführt, zu denen eine Triglyceridreduktion, eine Stabilisierung der Zellmembran, eine Hemmung des Plaque-Fortschreitens und eine Lipidoxidation gehören .

Management der Hypertriglyceridämie

Als Zusatztherapie wird this compound bei schwerer Hypertriglyceridämie mit Triglyceridspiegeln über 500 mg/dL eingesetzt . Es hilft bei der Reduzierung von Lipoproteinen sehr geringer Dichte und der Verschiebung von kleinen zu großen Lipoproteinen geringer Dichte, was entscheidend für die Behandlung erhöhter Triglyceridspiegel ist .

Stabilisierung atherosklerotischer Plaques

Omega-3-Fettsäuren wie EPA sind dafür bekannt, dass sie in Zellmembranen eingebaut werden, was zu einer erhöhten Plaquestabilität und entzündungshemmenden Wirkungen führt. This compound, ein Derivat von EPA, trägt zur Stabilisierung atherosklerotischer Plaques bei und verlangsamt möglicherweise das Fortschreiten der Atherosklerose .

Entzündungshemmende und antithrombotische Eigenschaften

Die entzündungshemmenden und antithrombotischen Eigenschaften von this compound sind signifikant für die Reduzierung des Risikos für unerwünschte kardiovaskuläre Ereignisse. Diese Eigenschaften tragen zu seinen gesamten kardioprotektiven Wirkungen bei, was es zu einem wertvollen Mittel in der kardiovaskulären Pharmakotherapie macht .

Wirtschaftlichkeit und Kosteneffizienz

In verschiedenen ökonomischen Analysen wurde this compound als sehr kosteneffektiv befunden. Dies ist besonders wichtig im Kontext von Gesundheitssystemen, in denen Kosten-Nutzen-Analysen für die Einführung von Medikamenten und den Zugang von Patienten entscheidend sind .

Management des Restrisikos für Herz-Kreislauf-Erkrankungen

Patienten mit etablierter atherosklerotischer Herzkreislauferkrankung (ASCVD) bleiben trotz optimaler medikamentöser Behandlung weiterhin einem Risiko für zukünftige unerwünschte kardiovaskuläre Ereignisse ausgesetzt. This compound wurde auf seine Auswirkungen auf schwere unerwünschte kardiovaskuläre Ereignisse (MACE) in Abhängigkeit vom basalen KHK-Risiko untersucht und zeigt vielversprechende Ergebnisse beim Management des Restrisikos bei Patienten mit ASCVD .

Wirkmechanismus

Target of Action

Icosapent ethyl is an ethyl ester of eicosapentaenoic acid (EPA), a type of omega-3 fatty acid . The primary target of icosapent ethyl is the synthesis and clearance of triglycerides in the body . It is used to treat patients with severe hypertriglyceridemia .

Mode of Action

Icosapent ethyl interacts with its targets by reducing the synthesis of triglycerides and enhancing their clearance . This interaction leads to a decrease in the levels of triglycerides in the body .

Biochemical Pathways

The action of icosapent ethyl affects several biochemical pathways. These include increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity . These changes in the biochemical pathways lead to a reduction in the levels of triglycerides in the body .

Pharmacokinetics

Icosapent ethyl is de-esterified and converted into active EPA, which is then absorbed in the small intestine . It reaches peak plasma concentration in 5 hours post-oral administration . Very little (<1%) is left circulating in the plasma as EPA incorporates into phospholipids, triglycerides, and cholesteryl esters .

Result of Action

The action of icosapent ethyl leads to a significant reduction in the levels of triglycerides in the body . This reduction in triglyceride levels is beneficial for patients with severe hypertriglyceridemia . Additionally, it has been found to reduce the risk of cardiovascular events in certain patients with elevated triglycerides .

Biochemische Analyse

Biochemical Properties

Icosapent ethyl interacts with various enzymes and proteins in the body. It reduces the amount of triglycerides released from the liver and decreases the production of very low-density lipoprotein (VLDL), a lipoprotein that is very high in triglycerides . It also increases lipoprotein lipase, the enzyme used in the build-up and breakdown of triglycerides . This means more triglycerides are removed from VLDL and chylomicrons – the main lipoproteins that carry triglycerides in the blood .

Cellular Effects

Icosapent ethyl has several effects on cells and cellular processes. Beyond triglyceride reduction, there are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation . It also has anti-inflammatory and anti-thrombotic properties .

Molecular Mechanism

The molecular mechanism of action of icosapent ethyl involves several pathways. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity . These mechanisms help to reduce the synthesis and enhance the clearance of triglycerides .

Temporal Effects in Laboratory Settings

Over time, icosapent ethyl has been shown to significantly reduce major adverse cardiovascular events (MACE) in all risk quartiles . During a median follow-up of 4.8 years, MACE occurred in fewer patients in the icosapent ethyl group compared to the placebo group .

Dosage Effects in Animal Models

In animal studies, there were no clinically relevant adverse developmental effects noted when rabbits were given the equivalent of 5 times the recommended dose .

Metabolic Pathways

Icosapent ethyl is involved in several metabolic pathways. It reduces the amount of triglycerides released from the liver and decreases the production of VLDL . It also increases lipoprotein lipase, the enzyme used in the build-up and breakdown of triglycerides .

Transport and Distribution

Icosapent ethyl is de-esterified, converted into active EPA, and then absorbed in the small intestine . It reaches peak plasma concentration in 5 hours post-oral administration . Very little (<1%) is left circulating in the plasma as EPA incorporates into phospholipids, TG’s, and cholesteryl esters .

Subcellular Localization

It is known that EPA, the active metabolite of icosapent ethyl, incorporates into phospholipids, TG’s, and cholesteryl esters . This suggests that it may be localized in areas of the cell where these molecules are found, such as the cell membrane and certain organelles.

Vorbereitungsmethoden

Eicosapentaenoic acid ethyl ester is synthesized through the esterification of eicosapentaenoic acid (EPA) with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions. The resulting ethyl ester is then purified through distillation and crystallization to obtain the highly purified form used in pharmaceutical applications .

Industrial production methods involve large-scale esterification processes, followed by rigorous purification steps to ensure the removal of impurities and by-products. The final product is subjected to stringent quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Eicosapentaenoic acid ethyl ester undergoes several types of chemical reactions, including:

Oxidation: Eicosapentaenoic acid ethyl ester can be oxidized to form various oxidation products, including hydroperoxides and epoxides. Common reagents for oxidation include hydrogen peroxide and molecular oxygen.

Reduction: Reduction of icosapent ethyl can yield saturated fatty acid derivatives.

Eigenschaften

IUPAC Name |

ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018686 | |

| Record name | Icosapent ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity. | |

| Record name | Icosapent ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86227-47-6, 73310-10-8 | |

| Record name | Ethyl eicosapentaenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86227-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl icosapentate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073310108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086227476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethyl eicosapentaenoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Icosapent ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosapentaenoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSAPENT ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC8A4PAYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl icosapentate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

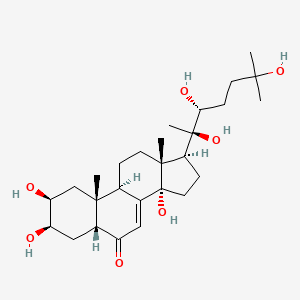

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)